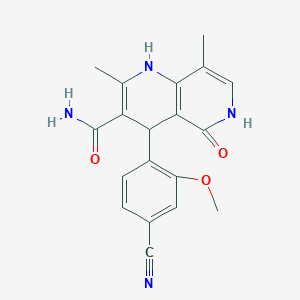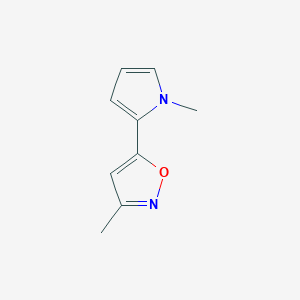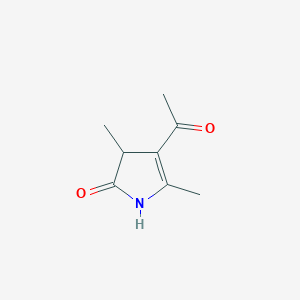
4-Acetyl-3,5-dimethyl-1H-pyrrol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetyl-3,5-dimethyl-1H-pyrrol-2(3H)-one is a heterocyclic organic compound with the molecular formula C8H11NO2. This compound is part of the pyrrole family, which is characterized by a five-membered ring containing one nitrogen atom. The presence of acetyl and methyl groups on the pyrrole ring makes this compound unique and interesting for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-3,5-dimethyl-1H-pyrrol-2(3H)-one can be achieved through several methods. One common approach involves the reaction of 3,5-dimethylpyrrole with acetic anhydride under acidic conditions. The reaction typically proceeds at room temperature and yields the desired product after purification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Acetyl-3,5-dimethyl-1H-pyrrol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other functional groups.
Substitution: The methyl groups on the pyrrole ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,3-dione derivatives, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
4-Acetyl-3,5-dimethyl-1H-pyrrol-2(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Acetyl-3,5-dimethyl-1H-pyrrol-2(3H)-one involves its interaction with various molecular targets and pathways. The acetyl and methyl groups on the pyrrole ring can influence its binding affinity and specificity towards enzymes and receptors. The compound may exert its effects through the modulation of signaling pathways, enzyme inhibition, or receptor activation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Acetyl-2,4-dimethyl-5-carbethoxypyrrole
- 3-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-3-oxo-propionitrile
- 3-[(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)diazenyl]benzoic acid
Uniqueness
4-Acetyl-3,5-dimethyl-1H-pyrrol-2(3H)-one is unique due to its specific substitution pattern on the pyrrole ring. The presence of both acetyl and methyl groups provides distinct chemical properties and reactivity compared to other pyrrole derivatives. This uniqueness makes it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H11NO2 |
|---|---|
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
4-acetyl-3,5-dimethyl-1,3-dihydropyrrol-2-one |
InChI |
InChI=1S/C8H11NO2/c1-4-7(6(3)10)5(2)9-8(4)11/h4H,1-3H3,(H,9,11) |
Clé InChI |
CZHSEUAKXMZRGH-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=C(NC1=O)C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3AR,6aR)-2-(o-tolyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B12874826.png)
![2-(Carboxy(hydroxy)methyl)-5-(chloromethyl)benzo[d]oxazole](/img/structure/B12874828.png)
![2-methyl-3H-imidazo[4,5-e]benzotriazole](/img/structure/B12874844.png)
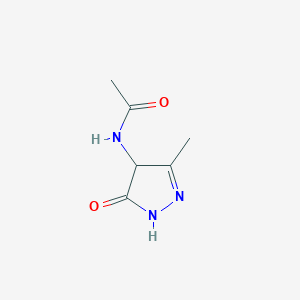
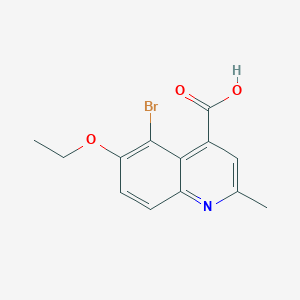

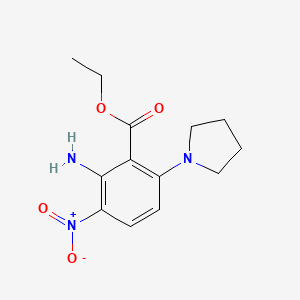
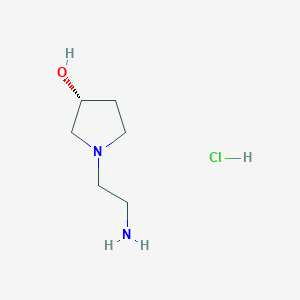
copper](/img/structure/B12874855.png)
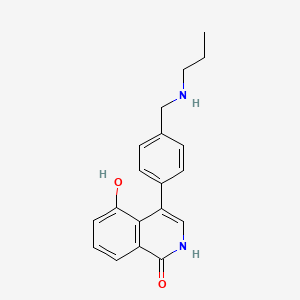
![1H-Pyrrolo[1,2-a]benzimidazol-1-one](/img/structure/B12874879.png)
